isoxazolidin-2-yl((3aR,7R,7aR)-octahydropyrano[3,4-c]pyrrol-7-yl)methanone
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Overview
Description
Isoxazolidin-2-yl((3aR,7R,7aR)-octahydropyrano[3,4-c]pyrrol-7-yl)methanone is a complex organic compound that features a unique combination of isoxazolidine and octahydropyrano[3,4-c]pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazolidin-2-yl((3aR,7R,7aR)-octahydropyrano[3,4-c]pyrrol-7-yl)methanone typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction of nitrones with electrophilic olefins, which is a convenient way to construct isoxazolidines . This reaction is often carried out under reflux conditions in solvents such as toluene or methanol, with the use of catalysts like methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Isoxazolidin-2-yl((3aR,7R,7aR)-octahydropyrano[3,4-c]pyrrol-7-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the isoxazolidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Isoxazolidin-2-yl((3aR,7R,7aR)-octahydropyrano[3,4-c]pyrrol-7-yl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of isoxazolidin-2-yl((3aR,7R,7aR)-octahydropyrano[3,4-c]pyrrol-7-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit glycogen synthase kinase-3β or 5-hydroxytryptamine receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Pyrinodemin A
- Lycojaponicumin B
- Flueggine A
- Setigerumine I
- Dactylicapnosinine
Uniqueness
Isoxazolidin-2-yl((3aR,7R,7aR)-octahydropyrano[3,4-c]pyrrol-7-yl)methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of isoxazolidine and octahydropyrano[3,4-c]pyrrole moieties sets it apart from other similar compounds, making it a valuable target for further research and development .
Properties
IUPAC Name |
[(3aR,7R,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrol-7-yl]-(1,2-oxazolidin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c14-11(13-2-1-3-16-13)10-7-15-6-8-4-12-5-9(8)10/h8-10,12H,1-7H2/t8-,9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCYAEJOAQMQIR-BBBLOLIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)C(=O)C2COCC3C2CNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(OC1)C(=O)[C@H]2COC[C@@H]3[C@H]2CNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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